2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 2-(4-METHYLPHENYL)ACETATE
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Overview
Description
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(4-methylphenyl)acetate is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and an oxoethyl ester linked to a methylphenyl acetate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(4-methylphenyl)acetate typically involves a multi-step process:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxyphenylamine with ethylene glycol to form 4-(4-methoxyphenyl)piperazine.
Esterification: The piperazine derivative is then reacted with 2-oxoethyl acetate in the presence of a suitable catalyst, such as sulfuric acid, to form the ester linkage.
Final Coupling: The final step involves the coupling of the ester with 4-methylphenylacetic acid under basic conditions, typically using sodium hydroxide, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(4-methylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of 2-hydroxyethyl derivatives.
Substitution: Formation of halogenated or alkylated
Properties
IUPAC Name |
[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(4-methylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-17-3-5-18(6-4-17)15-22(26)28-16-21(25)24-13-11-23(12-14-24)19-7-9-20(27-2)10-8-19/h3-10H,11-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQDCXHQYOIAFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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